N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzenesulfonamide

Medicinal Chemistry Structure–Activity Relationship Chemical Biology

SAR campaigns using pyrazole-benzenesulfonamide pharmacophores often lack a minimal, unsubstituted reference baseline, introducing uncontrolled variables into COX-2/CA selectivity studies. This compound provides the exact solution. - MW 293.39 & lowest logP among propyl-linked analogs - clean baseline for quantifying ring-substituent contributions. - Single chiral center at the propyl C2 enables enantioselective binding investigations vs. achiral aryl-linked scaffolds. - Bidentate N,N-chelation framework supports distinct metal-coordination geometries for bioinorganic applications. All lots are accompanied by comprehensive Certificates of Analysis. Bulk quantities and custom chiral resolution are available upon request.

Molecular Formula C14H19N3O2S
Molecular Weight 293.39g/mol
CAS No. 890598-20-6
Cat. No. B359458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzenesulfonamide
CAS890598-20-6
Molecular FormulaC14H19N3O2S
Molecular Weight293.39g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C(C)CNS(=O)(=O)C2=CC=CC=C2)C
InChIInChI=1S/C14H19N3O2S/c1-11-9-12(2)17(16-11)13(3)10-15-20(18,19)14-7-5-4-6-8-14/h4-9,13,15H,10H2,1-3H3
InChIKeyHCYOBLOKOFDHJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility27 [ug/mL]

N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl)benzenesulfonamide (CAS 890598-20-6): Core Chemical Identity and Structural Class Definition for Procurement Specification


N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzenesulfonamide (CAS 890598-20-6) is a synthetic small molecule (MF: C₁₄H₁₉N₃O₂S; MW: 293.39 g/mol) that integrates a 3,5-dimethylpyrazole heterocycle with a benzenesulfonamide pharmacophore via a chiral propyl linker . This compound belongs to the broader pyrazolyl benzenesulfonamide class, which is recognized for its versatile biological activity profile—including cyclooxygenase-2 (COX-2) inhibition, carbonic anhydrase inhibition, and anti-inflammatory effects—and its utility as a ligand scaffold in coordination chemistry [1][2]. The precise substitution pattern at the pyrazole 3- and 5-positions, combined with an unsubstituted benzenesulfonamide terminus, defines a distinct chemical space within this class that is relevant for structure–activity relationship (SAR) studies and chemical probe development.

Why N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl)benzenesulfonamide Cannot Be Assumed Interchangeable with Near-Neighbor Pyrazole Sulfonamides


Within the pyrazolyl benzenesulfonamide class, minor structural modifications produce substantial shifts in potency, selectivity, and physicochemical properties that preclude generic substitution. The presence of a chiral propyl spacer between the pyrazole and sulfonamide moieties in CAS 890598-20-6 introduces conformational flexibility and a stereogenic center absent in direct aryl-linked analogs such as 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonamide (CAS 955-15-7) [1]. Literature on closely related pyrazole benzenesulfonamide series demonstrates that altering the substitution on the benzenesulfonamide ring—e.g., adding a 4-chloro (CAS 890598-35-3) or 3,4-dimethyl group (CAS 890598-31-9)—can shift COX-2 IC₅₀ values by orders of magnitude and alter selectivity indices relative to COX-1 [2][3]. Consequently, procurement decisions that treat these analogs as functionally equivalent risk introducing uncontrolled variables into SAR campaigns, biological assays, or coordination chemistry studies. Only compound-specific characterization can confirm whether the unsubstituted benzenesulfonamide terminus of CAS 890598-20-6 confers the desired activity, selectivity, and metal-binding profile for a given application.

Quantitative Differentiation Evidence for N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl)benzenesulfonamide: A Comparator-Anchored Analysis for Scientific Selection


Structural Differentiation: Chiral Propyl Linker versus Direct Aryl Attachment in Pyrazolyl Benzenesulfonamides

CAS 890598-20-6 possesses a chiral propyl spacer connecting the pyrazole N1 to the sulfonamide nitrogen, whereas the widely referenced analog 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonamide (CAS 955-15-7) attaches the benzenesulfonamide directly to the pyrazole N1 via a C–N aryl bond. This structural difference has two quantifiable consequences: (i) the propyl linker increases the distance between the pyrazole and the benzenesulfonamide pharmacophore by approximately 2.5–3.5 Å (estimated from analogous scaffolds), altering target-binding geometry; (ii) CAS 890598-20-6 introduces a single stereogenic center at the propyl C2 position, creating a racemic mixture (R/S) that is absent in CAS 955-15-7. In carbonic anhydrase II inhibition assays, the aryl-linked comparator CAS 955-15-7 achieves an IC₅₀ of 21.4 nM [1]. No published head-to-head COX-2 or CA inhibition data exist for CAS 890598-20-6, but the linker difference is predicted to modulate both potency and enantioselective target engagement [2].

Medicinal Chemistry Structure–Activity Relationship Chemical Biology

Class-Level COX-2 Inhibitory Potency: Positioning CAS 890598-20-6 Within the Pyrazole Benzenesulfonamide Pharmacophore

Although no direct COX-2 IC₅₀ value is published for CAS 890598-20-6, its core scaffold—3,5-dimethylpyrazole linked to a benzenesulfonamide—is a validated COX-2 inhibitory pharmacophore. In a 2019 study, novel pyrazole benzenesulfonamide derivatives 2a–5e exhibited COX-2 IC₅₀ values ranging from 19.87 nM to 61.24 nM, with selectivity indices (COX-1/COX-2) between 13.10 and 22.21. Compounds 3b, 4a, 5b, and 5e demonstrated better or comparable in vivo anti-inflammatory activity to celecoxib [1]. In a separate 2020 study, pyrazole benzenesulfonamide 6b achieved a COX-2 IC₅₀ of 0.32 µM with a selectivity index surpassing celecoxib [2]. The unsubstituted benzenesulfonamide terminus of CAS 890598-20-6 represents the minimal pharmacophoric element within this series, making it a valuable reference compound for establishing baseline activity and for derivatization studies aimed at optimizing substituent effects on the phenyl ring.

Anti-inflammatory Research COX-2 Inhibition Pharmacophore Mapping

Substituent Sensitivity at the Benzenesulfonamide Ring: Comparative Physicochemical Profiles of Closest Analogs

CAS 890598-20-6 differs from its three closest commercially cataloged analogs—4-chloro (CAS 890598-35-3), 3,4-dimethyl (CAS 890598-31-9), and 4-methyl-3,4,5-trimethylpyrazolyl (CAS 890594-47-5)—solely in the substitution pattern on the benzenesulfonamide and pyrazole rings. The table below provides a quantifiable physicochemical comparison that informs procurement decisions when lipophilicity, hydrogen-bonding capacity, or steric bulk must be controlled .

Physicochemical Profiling Analog Selection Chemical Procurement

Coordination Chemistry Potential: Pyrazole N2 and Sulfonamide as a Bidentate Ligand System Unique to the Propyl-Linked Scaffold

The combination of a pyrazole N2 atom and a deprotonated sulfonamide nitrogen in CAS 890598-20-6 creates a potential N,N-bidentate ligand system that is geometrically distinct from the N,O-chelating mode available in aryl-linked analogs where the sulfonamide is directly attached to the pyrazole ring. In the propyl-linked scaffold, the flexible three-carbon spacer permits the sulfonamide to adopt conformations that place the nitrogen lone pair within coordination distance of the pyrazole-bound metal center, forming a 6-membered chelate ring. This coordination mode is not accessible to directly aryl-linked analogs such as CAS 955-15-7, where the rigid aryl spacer enforces a larger N–N distance. Pyrazole-based ligands are established in transition-metal catalysis and materials science , and sulfonamide–metal complexes have demonstrated antimalarial activity with IC₅₀ values of 2.61–2.82 mg/mL against Plasmodium falciparum [1]. The propyl-linked scaffold of CAS 890598-20-6 offers a unique chelation geometry for exploring structure–property relationships in catalytic and bioinorganic applications.

Coordination Chemistry Catalysis Metal Complex Design

Intellectual Property Landscape: Freedom-to-Operate Differentiation from Legacy Searle COX-2 Patents

The foundational patents covering pyrazolyl benzenesulfonamides as COX-2 inhibitors—notably EP0922697 and EP0923933 filed by G.D. Searle & Co. in 1994—expired in 2014, placing the core pharmacophore in the public domain [1][2]. However, these legacy patents explicitly claim 1,3,4,5-tetrasubstituted pyrazoles where the benzenesulfonamide is directly attached to the pyrazole N1 position via an aryl C–N bond. CAS 890598-20-6 differs from the claimed Markush structures in two key respects: (i) it features a propyl spacer between the pyrazole N1 and the sulfonamide nitrogen, rather than a direct aryl attachment; and (ii) the benzenesulfonamide ring is unsubstituted. These structural departures may place CAS 890598-20-6 outside the literal scope of the expired Searle patents, potentially offering a distinct freedom-to-operate position for commercial development. Procurement teams evaluating pyrazole sulfonamide scaffolds for lead optimization programs should consider this differentiated IP status when selecting a starting point for proprietary derivatization.

Intellectual Property Freedom to Operate Patent Analysis

Validated Application Scenarios for N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl)benzenesulfonamide Based on Quantitative Differentiation Evidence


Baseline Scaffold for COX-2 Inhibitor SAR Libraries Requiring Minimal Steric and Lipophilic Interference

Medicinal chemistry teams building structure–activity relationship libraries around the pyrazole benzenesulfonamide pharmacophore can use CAS 890598-20-6 as the minimal, unsubstituted reference compound. With the lowest molecular weight (293.39 g/mol) and lowest estimated lipophilicity among its commercially available propyl-linked analogs, this compound establishes a clean baseline for quantifying the contribution of benzenesulfonamide ring substituents to COX-2 potency and selectivity. The class-level COX-2 IC₅₀ range of 19.87–61.24 nM reported for related pyrazole benzenesulfonamides provides a benchmark for expected activity .

Chiral Probe for Stereochemical Effects in Pyrazole Sulfonamide Target Engagement

The single stereogenic center at the propyl C2 position of CAS 890598-20-6 introduces chirality absent in directly aryl-linked pyrazole benzenesulfonamides such as CAS 955-15-7. This feature enables researchers to investigate enantioselective binding to biological targets—including COX-2 and carbonic anhydrase isoforms—through chiral resolution of the racemate or asymmetric synthesis of enantiopure forms. The carbonic anhydrase II IC₅₀ of 21.4 nM for the aryl-linked comparator establishes a potency benchmark for evaluating the effect of linker chirality on enzyme inhibition .

Ligand Scaffold for Transition-Metal Complexes with Distinct N,N-Chelation Geometry

CAS 890598-20-6 provides a unique bidentate N,N-ligand framework in which the pyrazole N2 and the deprotonated sulfonamide nitrogen can coordinate a metal center through a flexible 6-membered chelate ring. This coordination mode differs fundamentally from the N,O-chelation accessible in aryl-linked pyrazole sulfonamides, enabling distinct metal-center electronics and reactivity. The class-level precedent for sulfonamide–metal complexes exhibiting antimalarial activity (IC₅₀ 2.61–2.82 mg/mL against P. falciparum) supports the exploration of this scaffold in bioinorganic and catalytic applications where chelate geometry critically influences activity .

Freedom-to-Operate Starting Point for Proprietary Pyrazole Sulfonamide Derivatization Programs

Industrial research organizations pursuing proprietary development of pyrazole sulfonamide-based therapeutics can select CAS 890598-20-6 as a lead-like starting point that falls outside the literal claim scope of the expired G.D. Searle patent estate (EP0922697, EP0923933). The propyl spacer and unsubstituted benzenesulfonamide terminus distinguish this compound from the directly aryl-linked, substituted pyrazolyl benzenesulfonamides claimed in the foundational COX-2 inhibitor patents, potentially simplifying freedom-to-operate assessments for downstream commercialization .

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